molecular formula C17H17NOS B1458299 5-(4-Methylbenzoyl)-3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-dien-4-amine CAS No. 1803586-19-7

5-(4-Methylbenzoyl)-3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-dien-4-amine

Cat. No.: B1458299
CAS No.: 1803586-19-7
M. Wt: 283.4 g/mol
InChI Key: BQLUPNHFNDBXIG-UHFFFAOYSA-N
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Description

5-(4-Methylbenzoyl)-3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-dien-4-amine: is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methylbenzoyl)-3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-dien-4-amine typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: In biological research, the compound may be used to study enzyme interactions, cellular processes, and metabolic pathways. Its structural features make it a valuable tool for probing biological systems.

Medicine: In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to interact with specific biological targets, such as receptors or enzymes, and its potential to modulate physiological processes.

Industry: In industrial applications, the compound may be used in the development of new materials, catalysts, or pharmaceuticals. Its unique properties can contribute to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-Methylbenzoyl)-3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-dien-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 5-(4-Methylbenzoyl)-2-thiatricyclo[5.2.1.0^{2,6}]deca-2(6),4-dien-4-amine
  • 5-(4-Methylbenzoyl)-4-thiatricyclo[5.2.1.0^{2,6}]deca-2(6),4-dien-4-amine

Comparison: Compared to similar compounds, 5-(4-Methylbenzoyl)-3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-dien-4-amine is unique due to its specific tricyclic structure and functional groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4-amino-3-thiatricyclo[5.2.1.02,6]deca-2(6),4-dien-5-yl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NOS/c1-9-2-4-10(5-3-9)15(19)14-13-11-6-7-12(8-11)16(13)20-17(14)18/h2-5,11-12H,6-8,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLUPNHFNDBXIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C4CCC3C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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